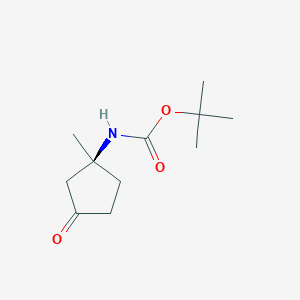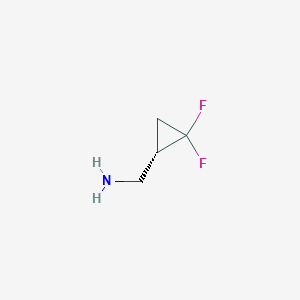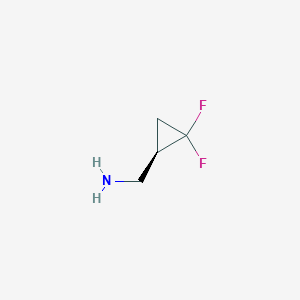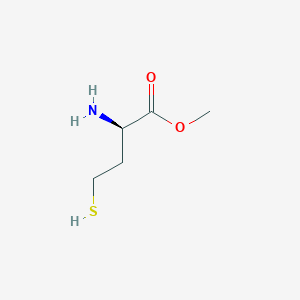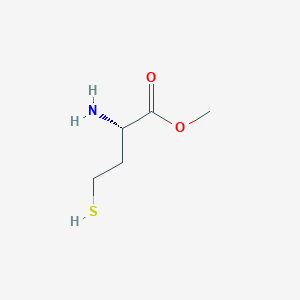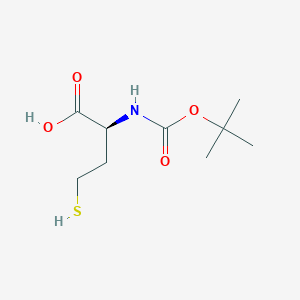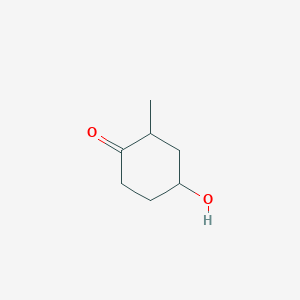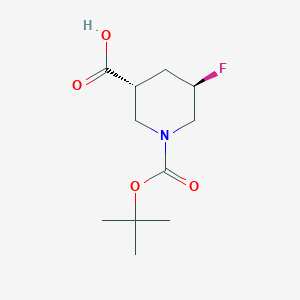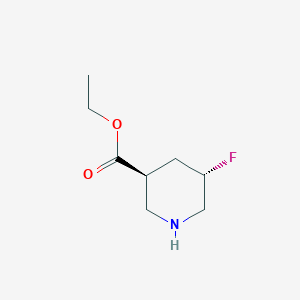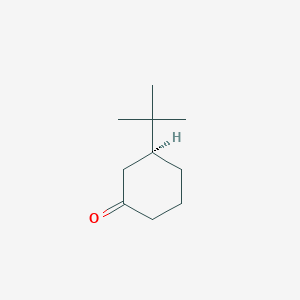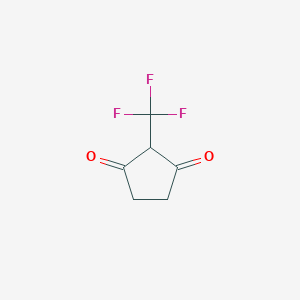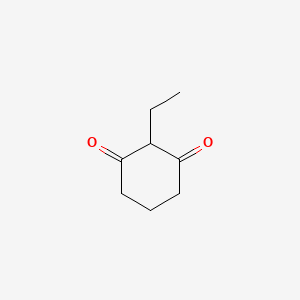
2-Ethylcyclohexane-1,3-dione
Vue d'ensemble
Description
2-Ethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 3 positions, and an ethyl group is attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione. One common method includes the reaction of cyclohexane-1,3-dione with ethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ethyl bromide in the presence of a base like potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexane-1,3-dione derivatives.
Applications De Recherche Scientifique
2-Ethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 2-Ethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity by chelating essential metal cofactors. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
2-Methylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexane-1,3-dione: Lacks the ethyl substituent, making it less sterically hindered.
2-Phenylcyclohexane-1,3-dione: Contains a phenyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: 2-Ethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity and interaction with other molecules, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
2-ethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSZLTXXOKQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
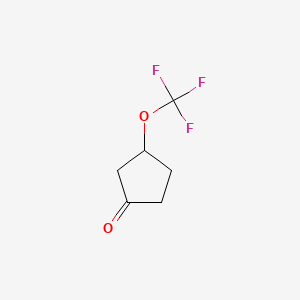
![tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate](/img/structure/B8184501.png)
